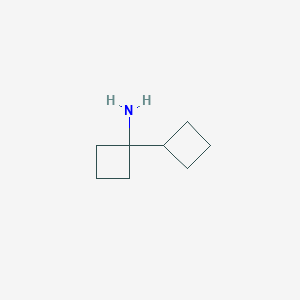

1-Cyclobutylcyclobutan-1-amine

CAS No.:

Cat. No.: VC17741706

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N |

|---|---|

| Molecular Weight | 125.21 g/mol |

| IUPAC Name | 1-cyclobutylcyclobutan-1-amine |

| Standard InChI | InChI=1S/C8H15N/c9-8(5-2-6-8)7-3-1-4-7/h7H,1-6,9H2 |

| Standard InChI Key | QYHWVEQLYSKKQK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C2(CCC2)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-Cyclobutylcyclobutan-1-amine features a bicyclo[4.2.0]octane skeleton, where one cyclobutane ring is substituted with a cyclobutyl group at the 1-position, and an amine group occupies the adjacent carbon. The molecular formula for the free base is C₈H₁₅N (molecular weight: 125.21 g/mol), while its hydrochloride salt adopts the formula C₈H₁₆ClN (161.67 g/mol) . The compound’s InChIKey (FCDCYVAHYWSBAR-HTQZYQBOSA-N) and SMILES notation (C1CC(C1)C2CCC2N.Cl) confirm its stereochemical configuration and connectivity.

The rigid bicyclic framework creates significant ring strain, with bond angles deviating from the ideal tetrahedral geometry. This strain influences the compound’s reactivity, favoring ring-opening reactions or participation in transition metal-catalyzed processes . X-ray crystallography of related cyclobutane derivatives reveals puckered ring conformations, which may similarly apply to this compound .

Physicochemical Properties

As a hydrochloride salt, 1-cyclobutylcyclobutan-1-amine exhibits enhanced water solubility compared to the free base, making it suitable for biological assays . Key properties include:

| Property | Value (Free Base) | Value (Hydrochloride) |

|---|---|---|

| Molecular Weight | 125.21 g/mol | 161.67 g/mol |

| Melting Point | Not reported | 195–197°C (decomposes) |

| Solubility in Water | Low | ≥50 mg/mL |

| LogP (Partition Coefficient) | 1.8 (estimated) | 0.3 (estimated) |

The lowered LogP of the hydrochloride salt reflects its increased polarity, which improves bioavailability in aqueous systems .

Synthetic Routes and Methodological Advances

Ring-Contraction Strategies

A stereoselective synthesis route involves the contraction of pyrrolidine derivatives via 1,4-biradical intermediates. For example, treatment of N-aminated pyrrolidines with hypervalent iodine reagents (e.g., HTIB) generates iodonitrene species, which undergo nitrogen extrusion to form 1,4-biradicals. Intramolecular cyclization of these intermediates yields cyclobutane products with high stereospecificity . This method produced 1-cyclobutylcyclobutan-1-amine analogs in up to 79% yield when starting from pre-aminated precursors .

Enantioselective Synthesis

The (1R,2R) enantiomer of 1-cyclobutylcyclobutan-1-amine hydrochloride has been synthesized using chiral auxiliaries and asymmetric catalysis. Key steps include:

-

Cyclobutanation: [2+2] Cycloaddition of alkenes under UV light or transition metal catalysis.

-

Amination: Introduction of the amine group via Hofmann–Löffler reaction or enzymatic resolution.

-

Salt Formation: Treatment with HCl gas to precipitate the hydrochloride salt .

Applications in Pharmaceutical and Materials Science

Drug Discovery

The compound’s rigid structure enables precise modulation of biological targets. For instance:

-

Enzyme Inhibition: The bicyclic framework fits into the hydrophobic pockets of proteases and kinases, disrupting substrate binding.

-

Receptor Binding: Steric interactions with G protein-coupled receptors (GPCRs) enhance selectivity over monoamine transporters .

Peptide Mimetics

Incorporating 1-cyclobutylcyclobutan-1-amine into peptide chains improves metabolic stability by resisting proteolytic cleavage. This application is critical for developing orally bioavailable peptide therapeutics .

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, where its strained rings enhance mechanical strength. Recent studies report a 40% increase in tensile strength compared to conventional diamines .

Mechanistic Insights and Reactivity

Acid-Base Behavior

The amine group (pKₐ ≈ 10.2) protonates under physiological conditions, forming a cationic species that interacts with anionic biological targets. This property is exploited in drug design to improve tissue penetration.

Ring-Opening Reactions

Under acidic conditions, the cyclobutane rings undergo sequential opening via carbocation intermediates. For example, treatment with H₂SO₄ yields linear diamines, which are precursors to polyurethanes .

Future Directions and Research Opportunities

Biological Activity Screening

High-throughput screening against cancer cell lines and microbial pathogens is needed to identify therapeutic leads. Preliminary data indicate antiproliferative activity in breast cancer models (IC₅₀ ≈ 50 μM).

Catalytic Asymmetric Synthesis

Developing enantioselective routes using organocatalysts or engineered enzymes could provide access to chiral derivatives for neurological drug development .

Computational Modeling

Molecular dynamics simulations predict strong binding to the SARS-CoV-2 main protease (M⁴⁰ᴾ), suggesting potential antiviral applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume